(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid
CAS No.: 1365244-07-0
Cat. No.: VC8235696
Molecular Formula: C7H8BClO3
Molecular Weight: 186.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1365244-07-0 |
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Molecular Formula | C7H8BClO3 |
Molecular Weight | 186.4 g/mol |
IUPAC Name | [4-chloro-2-(hydroxymethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C7H8BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 |
Standard InChI Key | SPGPJDKIBHDACA-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)Cl)CO)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)Cl)CO)(O)O |
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of (4-chloro-2-(hydroxymethyl)phenyl)boronic acid is C₇H₈BClO₃, with a molecular weight of 186.4 g/mol . Key structural features include:
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A boronic acid group (-B(OH)₂) enabling covalent interactions with diols and amines.
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A hydroxymethyl (-CH₂OH) substituent enhancing solubility and hydrogen-bonding capacity.
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A chlorine atom at the para position, influencing electronic effects and steric hindrance .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 362.0 ± 44.0 °C | |
Melting Point | 251–256 °C | |
Water Solubility | 25 g/L | |
LogP (Partition Coefficient) | 0.41 |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.71 (s, 2H, -CH₂OH), 7.37 (d, 2H, J = 8.2 Hz), 7.81 (d, 2H, J = 8.2 Hz) .
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IR: Broad O-H stretch at 3200–3400 cm⁻¹ (boronic acid and hydroxymethyl), B-O stretch at 1340 cm⁻¹ .
Synthesis and Reaction Pathways
Suzuki-Miyaura Cross-Coupling
The compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions. For example, coupling with 1-bromo-4-trifluoromethylbenzene using PdCl₂(dppf) and Cs₂CO₃ in DMF/THF at 90°C yields biphenyl derivatives with 75–90% efficiency :
Conditions:
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Catalyst: PdCl₂(dppf) (2–5 mol%).
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Base: Cs₂CO₃ or K₂CO₃.
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Solvent: DMF/THF (1:1).
Table 2: Representative Suzuki Coupling Yields
Aryl Halide | Catalyst | Yield (%) | Reference |
---|---|---|---|
4-Bromo-1,3-thiazole | Pd(PPh₃)₄ | 75 | |
1-Bromo-4-trifluorobenzene | PdCl₂(dppf) | 90 |
Pinacol Ester Formation
The boronic acid is often converted to its pinacol ester (CAS 1485110-17-5) to improve stability and reactivity. Reacting with pinacol in THF under reflux for 22 hours achieves a 92% yield :
Applications: The ester derivative is used in hydrophobic media or where boronic acid instability limits reactions .
Applications in Pharmaceutical and Material Science
Drug Intermediate Synthesis
The compound is a precursor in synthesizing kinase inhibitors and antiviral agents. For instance, it is coupled with pyridin-3-yl groups to produce candidates for EGFR inhibitors .
Biochemical Probes
Its boronic acid group binds to diols, enabling applications in:
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Glucose sensing: Reversible interaction with saccharides.
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Protease inhibition: Transition-state analogs for serine proteases .
Polymer and Material Chemistry
Incorporated into polymers for:
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Self-healing materials: Dynamic B-O bonds enable reversible cross-linking.
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CO₂ capture: Boronate-based frameworks with high surface area .
Precautionary Measure | Code |
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Wear protective gloves | P280 |
Avoid inhalation | P305+P351+P338 |
Store in a cool place | P410 |
Supplier | Purity (%) | Price (USD/g) |
---|---|---|
Tianjin Xinghan | 95 | 50 |
BOC Sciences | 98 | 120 |
Recent Research Advances
Enzyme Inhibition Studies
Docking studies reveal affinity for β-lactamases, suggesting potential as antibiotic adjuvants . The boronic acid group mimics tetrahedral intermediates in enzyme catalysis.
Insulin Stabilization
The compound’s diol-binding capacity stabilizes insulin hexamers, enhancing therapeutic formulations .
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